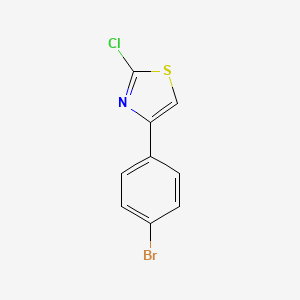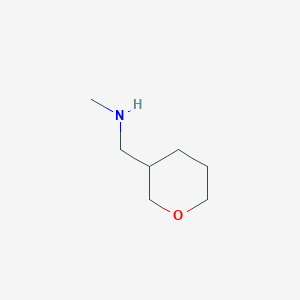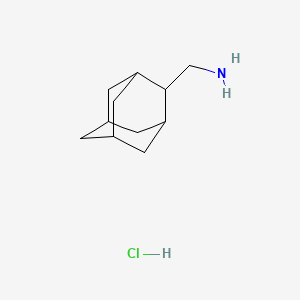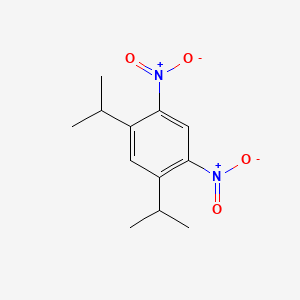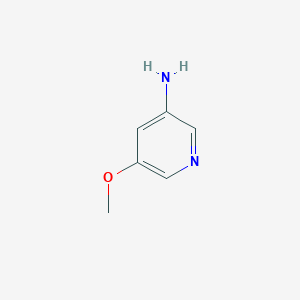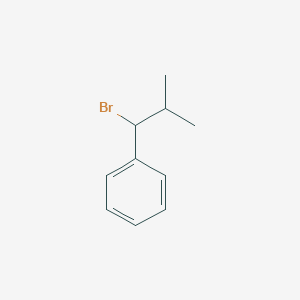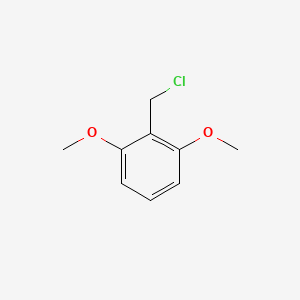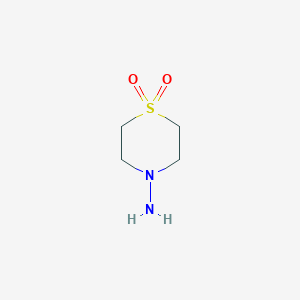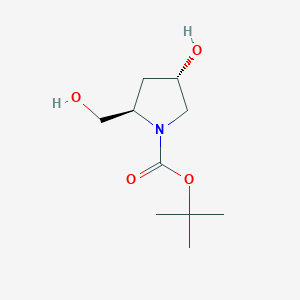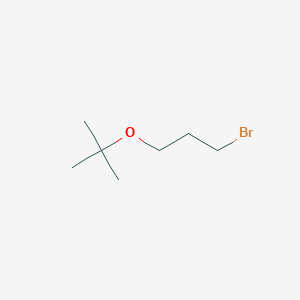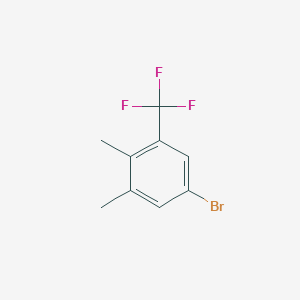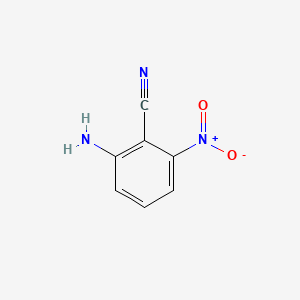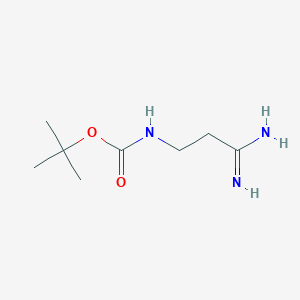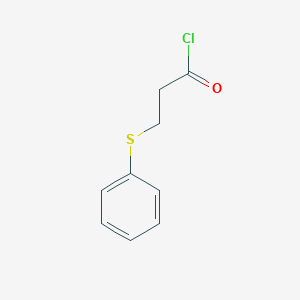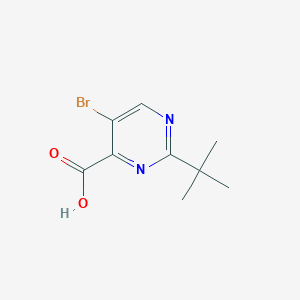
5-溴-2-(叔丁基)嘧啶-4-羧酸
概述
描述
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C9H11BrN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 5, a tert-butyl group at position 2, and a carboxylic acid group at position 4
科学研究应用
Chemistry:
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding the interactions of these compounds with biological targets, such as enzymes and receptors.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry:
In the industrial sector, 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and ligands for chemical reactions.
安全和危害
The safety data sheet for a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
It’s worth noting that many pyrimidine derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s known that pyrimidine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound can undergo oxidative addition with electrophilic organic groups, forming new bonds .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biochemical processes, depending on their specific targets .
Result of Action
The effects would largely depend on the compound’s specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects metabolic pathways by interacting with enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, such as cellular damage or organ toxicity .
Metabolic Pathways
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as certain tissues may be more susceptible to its effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butyl)pyrimidine-4-carboxylic acid. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods:
In an industrial setting, the production of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group at the 4-position can participate in oxidation and reduction reactions. For example, it can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid, dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids or esters, bases like potassium carbonate (K2CO3).
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Reduced Products: Reduction of the carboxylic acid group yields the corresponding alcohol.
Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl or aryl-alkyl derivatives.
相似化合物的比较
5-Bromo-2-(tert-butyl)pyrimidine: This compound lacks the carboxylic acid group at the 4-position, which may affect its reactivity and biological activity.
2-(tert-Butyl)pyrimidine-4-carboxylic acid:
5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine: This compound has a tert-butyldimethylsilyloxy group instead of a carboxylic acid group, which can alter its reactivity and solubility.
Uniqueness:
5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the pyrimidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances the compound’s potential applications in various fields. The tert-butyl group also contributes to the compound’s stability and lipophilicity, making it a valuable building block in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
5-bromo-2-tert-butylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,3)8-11-4-5(10)6(12-8)7(13)14/h4H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCWSAPYKRVEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482790 | |
| Record name | 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59950-52-6 | |
| Record name | 5-Bromo-2-(1,1-dimethylethyl)-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59950-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
